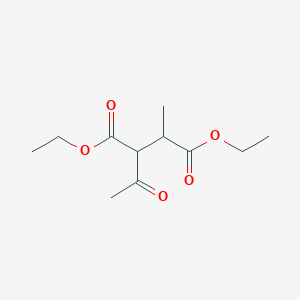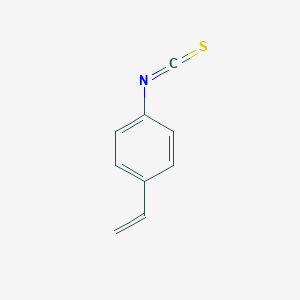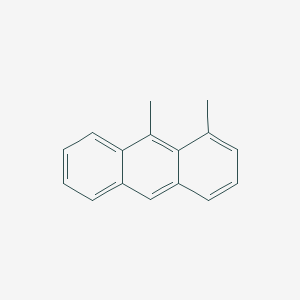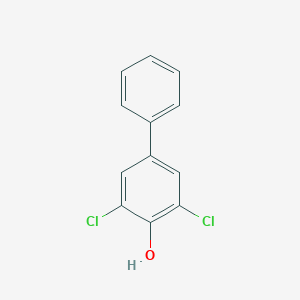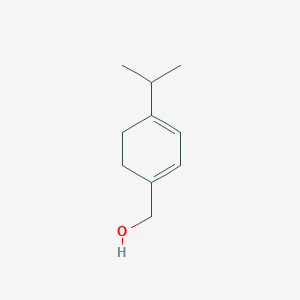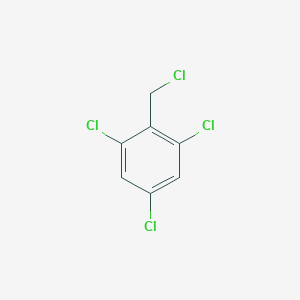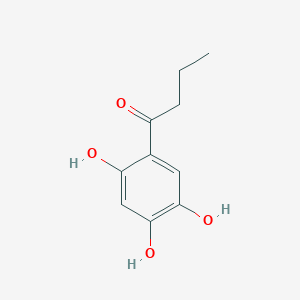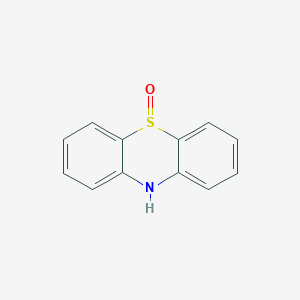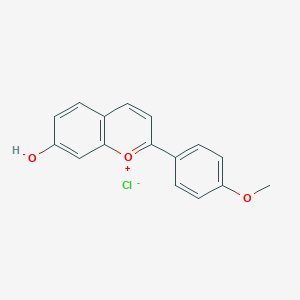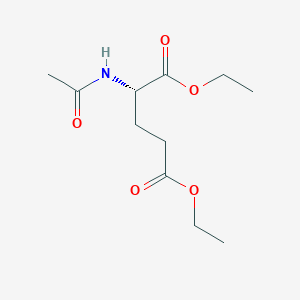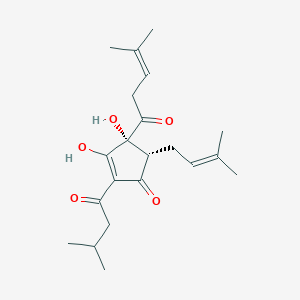
cis-Isohumulone
Vue d'ensemble
Description
“Cis-Isohumulone” is a chemical compound that contributes to the bitter taste of beer and is in the class of compounds known as iso-alpha acids. They are found in hops . It is a cyclic ketone that is the naturally occurring (4S,5R) enantiomer of the cis-isomer of isohumolone .
Synthesis Analysis
During the brewing process, thermal isomerism converts humulones to isohumulones via an acyloin-type ring contraction . A study has developed an isocratic HPLC system for quantitation of these compounds in hop extracts and beers . Another study has separated the four components of the substance known as “isohumulone” and determined the absolute configurations of cis and trans diastereomers at C-4 and C-5 .
Molecular Structure Analysis
The molecular structure of cis-Isohumulone has been analyzed using molecular dynamics . Structural bioinformatics analyses were used to characterize the binding modes of cis-Isohumulone into the orthosteric binding site of their cognate receptors .
Chemical Reactions Analysis
Cis-Isohumulone is produced during the brewing process due to thermal isomerism, which converts humulones to isohumulones via an acyloin-type ring contraction . A detailed mechanistic study allowed direct detection of short-lived radicals with high spectral resolution .
Applications De Recherche Scientifique
Staling in Beer : The concentration of cis-Isohumulone in beer does not change significantly during storage, unlike its trans counterpart. This stability impacts the beer's flavor and freshness, with a noted correlation between the trans-cis ratio and the stale flavor intensity of the beer (Araki, Takashio, & Shinotsuka, 2002).
Bitterness in Beer : Research indicates that cis-Isohumulone contributes to the bitterness in beer. The degradation rate of cis- and trans-Isohumulones differs, with cis forms being more stable. This affects the consistency of beer bitterness (Cooman, Aerts, Overmeire, & Keukeleire, 2000).
Reaction with 1-Hydroxyethyl Radicals : The reactivity of cis-Isohumulone towards 1-hydroxyethyl radicals was studied, highlighting its role in the degradation of beer bitter acids and the aging process (De Almeida, Homem-de-Mello, De Keukeleire, & Cardoso, 2011).
Absolute Configuration : Research has also been conducted on determining the absolute configuration of cis-Isohumulone, which is significant for understanding its chemical and sensory properties (Keukeleire & Verzele, 1971).
Dry-Hopped Beer Aging : A study on dry-hopped beers showed that cis-Isohumulone, along with other compounds, decreases significantly during aging, impacting the beer's calculated bitterness intensity (Ferreira & Collin, 2020).
Proton Magnetic Resonance Spectroscopy : The structure and proportions of cis- and trans-Isohumulone were examined using proton magnetic resonance spectroscopy, contributing to a deeper understanding of their chemical makeup (Burton, Stevens, & Elvidge, 1964).
Propriétés
IUPAC Name |
(4R,5S)-3,4-dihydroxy-2-(3-methylbutanoyl)-5-(3-methylbut-2-enyl)-4-(4-methylpent-3-enoyl)cyclopent-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O5/c1-12(2)7-9-15-19(24)18(16(22)11-14(5)6)20(25)21(15,26)17(23)10-8-13(3)4/h7-8,14-15,25-26H,9-11H2,1-6H3/t15-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QARXXMMQVDCYGZ-VFNWGFHPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=C(C(C(C1=O)CC=C(C)C)(C(=O)CC=C(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)C1=C([C@]([C@@H](C1=O)CC=C(C)C)(C(=O)CC=C(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-Isohumulone | |
CAS RN |
1534-03-8 | |
| Record name | Isohumulone, cis-(+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001534038 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ISOHUMULONE, CIS-(+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3K20018SL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



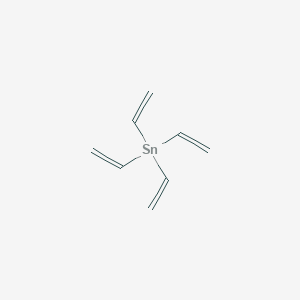
![[3-(Dimethylamino)-2,2-dimethylpropyl] 2-methylprop-2-enoate](/img/structure/B75621.png)
